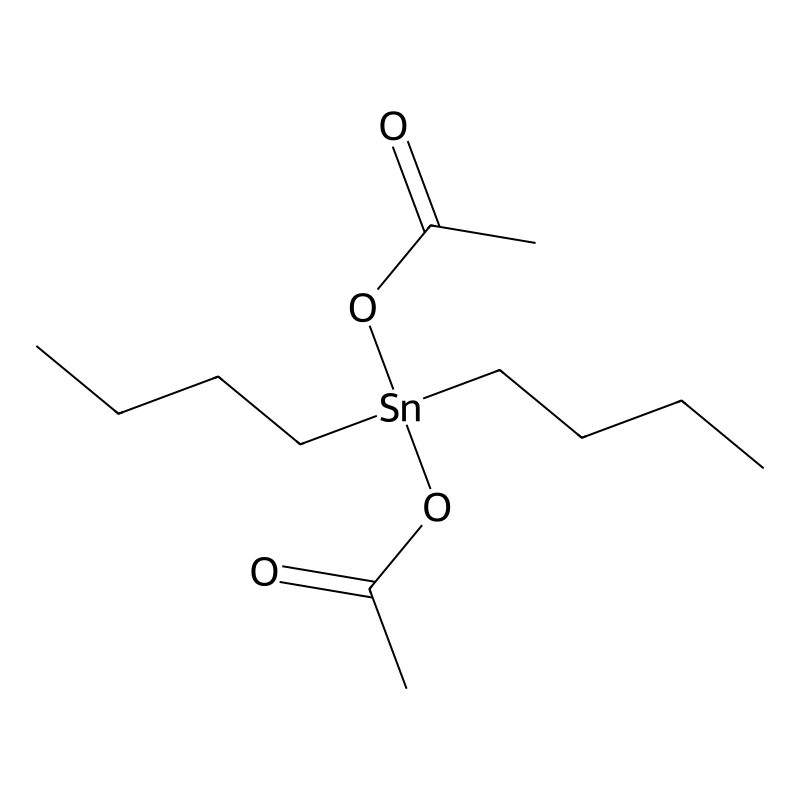

Dibutyltin diacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sol in water and most org solvents

Synonyms

Canonical SMILES

Dibutyltin diacetate (DBTDA, CAS 1067-33-0) is a highly reactive, liquid organotin(IV) catalyst predominantly utilized in silanol condensation, polyurethane (PU) curing, and transesterification reactions [1]. Characterized by its relatively small acetate ligands, DBTDA boasts a high active tin content of approximately 32.0–33.8%, making it one of the most concentrated liquid butyltin catalysts commercially available [2]. Unlike solid organotin alternatives, it is a clear-to-pale-yellow liquid that is readily soluble in common organic solvents such as toluene, allowing for seamless integration into homogeneous catalytic processes . While it possesses a characteristic acetic acid odor, its exceptional catalytic kinetics make it a critical procurement choice for formulations requiring rapid gelation, cold-curing capabilities, or specific leaving-group compatibility [1].

Generic substitution of Dibutyltin diacetate with the industry-standard Dibutyltin dilaurate (DBTDL) or Dibutyltin oxide (DBTO) frequently fails due to stark differences in reaction kinetics, physical state, and active metal concentration . Replacing DBTDA with DBTDL in room-temperature vulcanizing (RTV) silicones or fast-set polyurethanes results in unacceptably slow tack-free times and prolonged production cycles, as the bulky laurate ligands in DBTDL hinder the rapid catalytic activation seen with the smaller acetate groups [1]. Conversely, substituting DBTDA with DBTO introduces severe processability bottlenecks; DBTO is an amorphous solid that requires elevated temperatures to dissolve and form active stannoxane species, whereas DBTDA is a ready-to-use liquid that provides immediate homogeneous catalysis at lower temperatures . Consequently, substituting DBTDA compromises either curing speed, formulation homogeneity, or energy efficiency.

High Active Tin Content for Superior Dosing Efficiency

Dibutyltin diacetate features a significantly higher mass fraction of active catalytic metal compared to the industry standard, Dibutyltin dilaurate. Because the acetate ligand is much smaller than the laurate ligand, DBTDA contains approximately 32.0–33.8% tin by weight, whereas DBTDL contains only about 18.8% tin by weight [1]. This allows formulators to achieve equivalent or greater catalytic turnover using substantially lower weight loadings of DBTDA [2].

| Evidence Dimension | Active tin (Sn) content by weight |

| Target Compound Data | DBTDA: ~33.8% Sn |

| Comparator Or Baseline | DBTDL: ~18.8% Sn |

| Quantified Difference | DBTDA delivers approximately 80% more active tin per gram than DBTDL. |

| Conditions | Standard commercial purity specifications (neat liquid) |

Procuring DBTDA allows manufacturers to reduce total catalyst weight in formulations, lowering costs and minimizing the plasticizing effect of residual catalyst ligands in the final polymer matrix.

Accelerated Curing Speed in RTV Silicones and Polyurethanes

In silanol condensation and polyurethane cross-linking, the catalytic speed of DBTDA is markedly faster than that of DBTDL. The high activity of the smaller acetate leaving group results in rapid gelation and shortened tack-free times . In industrial applications where standard DBTDL is too slow, DBTDA is utilized to aggressively accelerate cold-curing. In fact, to control its extreme speed, DBTDA is often blended with DBTDL at ratios of 1:9 to 1:4 to achieve intermediate curing profiles .

| Evidence Dimension | Catalytic curing rate / Tack-free time |

| Target Compound Data | DBTDA: High-speed gelation (often requires dilution/blending to control speed) |

| Comparator Or Baseline | DBTDL: Standard/slower baseline curing rate |

| Quantified Difference | DBTDA provides a significantly higher number of catalytic cycles per unit time, necessitating 10-20% blend ratios to match standard handling times. |

| Conditions | Room-temperature vulcanizing (RTV) silicone rubber and cold-curing PU casting resins |

Essential for high-throughput manufacturing and cold-curing applications where rapid demolding or fast skin-over times dictate production viability.

Liquid-Phase Processability for Homogeneous Transesterification

For transesterification and esterification reactions, the physical state of the catalyst dictates process design. Dibutyltin oxide (DBTO) is a common catalyst but exists as an amorphous white solid that requires elevated temperatures (often >140°C) to dissolve and form active catalytic species . In contrast, DBTDA is a clear liquid that is fully soluble in common organic solvents like toluene at room temperature, allowing it to function immediately as a homogeneous catalyst without high-temperature induction periods .

| Evidence Dimension | Physical state and solubility |

| Target Compound Data | DBTDA: Liquid, soluble in organics, active at moderate temperatures |

| Comparator Or Baseline | DBTO: Amorphous solid, requires high heat to dissolve/activate |

| Quantified Difference | DBTDA eliminates the solid-handling and high-temperature dissolution steps required by DBTO. |

| Conditions | Esterification and transesterification reactor charging |

Streamlines reactor operations, improves formulation homogeneity, and lowers energy costs by avoiding the handling and thermal activation of solid particulates.

Acetoxy RTV Silicone Sealants

DBTDA is the catalyst of choice for deacetic acid (acetoxy) room-temperature vulcanizing (RTV) silicone sealants. Because its leaving group (acetic acid) matches the byproduct of the acetoxy silicone curing process, it integrates perfectly into the formulation while providing the rapid silanol condensation speeds required for fast skin-over times [1].

High-Speed Polyurethane Adhesives and Cold-Curing Resins

In 2K polyurethane systems and cold-curing casting resins where standard DBTDL fails to meet aggressive cycle-time requirements, DBTDA is utilized to drastically accelerate the isocyanate-hydroxyl reaction. Its high active tin content and small ligand structure enable rapid gelation without requiring thermal acceleration .

Low-Temperature Homogeneous Transesterification

For the synthesis of specialty esters where high-temperature processing would degrade the substrates, DBTDA is selected over solid DBTO. Its liquid state and solubility in organic solvents allow it to function as a highly efficient homogeneous catalyst at lower temperatures, streamlining reactor charging and reducing energy overhead .

Physical Description

DryPowder; Liquid

Color/Form

Clear, yellow liquid

Boiling Point

130 °C @ 2 mm Hg

Flash Point

143 °C (290 °F) (OPEN CUP)

Vapor Density

12.1 (Air = 1)

Density

1.31 at 25 °C

LogP

Odor

Melting Point

10 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 602 companies. For more detailed information, please visit ECHA C&L website;

Of the 35 notification(s) provided by 591 of 602 companies with hazard statement code(s):;

H300 (12.18%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (13.2%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (22.34%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (86.13%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (72.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (63.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H341 (73.94%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H360 (73.94%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H370 (52.79%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (83.93%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (57.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (80.2%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

17523-06-7

Wikipedia

Methods of Manufacturing

General Manufacturing Information

All other chemical product and preparation manufacturing

Electrical equipment, appliance, and component manufacturing

Petrochemical manufacturing

Plastic material and resin manufacturing

Acetic acid, 1,1'-(dibutylstannylene) ester: ACTIVE

Organotin stabilizers are all derivatives of tetravalent tin. ... The organic groups bonded to tin are either alkyl or, substituted alkyl. Aryltin compounds have been shown to be poor stabilizers for polyvinyl chloride. /Organotin cmpd/

With regard to heat stabilizing efficacy, it is generally accepted that the dialkyltin compounds containing 2 anionic substituents are better than either the monoalkyl- or trialkyltin derivatives. /Dialkyltin compounds/